[(2R,4S)-2-Methyloxan-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4S)-2-Methyloxan-4-yl]methanol is a chemical compound with the molecular formula C7H14O2. It is also known by its IUPAC name, (2R,4S)-2-methyltetrahydro-2H-pyran-4-ylmethanol . This compound is characterized by its oxane ring structure, which is a six-membered ring containing one oxygen atom. The presence of both hydroxyl and methyl groups in its structure makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-2-Methyloxan-4-yl]methanol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of (2R,4S)-2-methyloxan-4-one with sodium borohydride in the presence of a chiral catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are designed to produce the compound in larger quantities while maintaining the desired stereochemistry. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S)-2-Methyloxan-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the substituted derivatives, such as halides or amines.
Scientific Research Applications
[(2R,4S)-2-Methyloxan-4-yl]methanol has various applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of [(2R,4S)-2-Methyloxan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The oxane ring structure provides a rigid framework that can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-2-Methyltetrahydrofuran-4-ylmethanol: Similar structure but with a furan ring instead of an oxane ring.
(2R,4S)-2-Methylpyran-4-ylmethanol: Similar structure but with a pyran ring.
Uniqueness
[(2R,4S)-2-Methyloxan-4-yl]methanol is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups. This combination of features makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
[(2R,4S)-2-methyloxan-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6-4-7(5-8)2-3-9-6/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJBUFCOONHXFD-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CCO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.